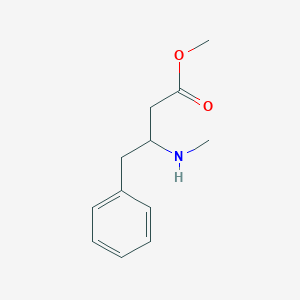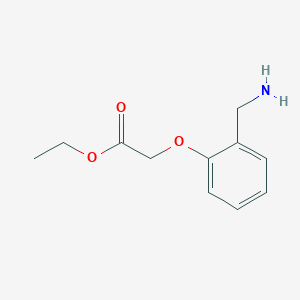![molecular formula C12H21NO5 B13512963 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is an organic compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . It is characterized by the presence of a morpholine ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces free amines.
科学的研究の応用
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . This property makes it valuable in multi-step organic synthesis.
類似化合物との比較
Similar Compounds
- 2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}acetic acid
- 3-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}propanoic acid
Uniqueness
3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoic acid is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
InChIキー |
QXIAGKWWKMKVLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(Methylamino)ethoxy]benzoic acid](/img/structure/B13512905.png)



![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)



![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
